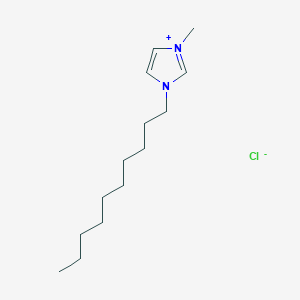

1-Decyl-3-methylimidazolium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.ClH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZVLLVRJHAJJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049228 | |

| Record name | 1-Decyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171058-18-7 | |

| Record name | 1-Decyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171058-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decyl-3-methylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171058187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decyl-3-methylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRM43J4H9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Decyl-3-methylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyl-3-methylimidazolium chloride, often abbreviated as [C10mim][Cl], is an ionic liquid that has garnered significant interest across various scientific disciplines, including green chemistry, materials science, and drug delivery. Its unique combination of a hydrophilic imidazolium (B1220033) head and a hydrophobic decyl tail imparts valuable properties such as high thermal stability, negligible vapor pressure, and surfactant-like behavior. This technical guide provides a comprehensive overview of the core physical properties of [C10mim][Cl], detailed experimental protocols for its synthesis and characterization, and visualizations of its behavior in solution and application in biomass processing.

Core Physical Properties

The physical properties of this compound are summarized in the tables below. It is important to note that values can vary slightly between different sources due to variations in purity and measurement techniques.

General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₇ClN₂ | [1] |

| Molecular Weight | 258.83 g/mol | [1] |

| Appearance | Colorless to slightly yellow or light yellow to brown clear liquid/viscous liquid to solid | [2][3] |

| Melting Point | 37 °C / -10 °C | [3] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. Information under vacuum is not readily available. | |

| Thermal Decomposition | Thermogravimetric analysis of similar 1-alkyl-3-methylimidazolium chlorides shows decomposition temperatures above 200°C. The thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrates decreases with increasing alkyl chain length. For the decyl variant ([Dmmim][NO₃]), the onset of decomposition in an air atmosphere is 229.83 °C.[4] For 1-ethyl-3-methylimidazolium (B1214524) chloride, the decomposition temperature is reported as 233(5) °C.[5] |

Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Density | 0.99 g/mL (or g/cm³) | 25 °C | [2][3] |

| Viscosity | 8570 cP | 35 °C | |

| Refractive Index | n20/D 1.50 / 1.501 | 20 °C | [2] |

| Surface Tension | Data for aqueous solutions of other 1-alkyl-3-methylimidazolium salts suggest surface activity, but a specific value for [C10mim][Cl] is not readily available. |

Solubility

This compound is generally soluble in polar solvents. However, quantitative solubility data is scarce in the literature.

| Solvent | Solubility | Temperature | Source(s) |

| Water | Soluble.[6] Complete disruption into free ions occurs in aqueous solution.[6] | Not specified | |

| Ethanol | Soluble. The solubility of 1-alkyl-3-methylimidazolium chlorides in primary alcohols generally decreases with increasing alcohol alkyl chain length.[7][8] | Not specified | |

| Organic Solvents | The long alkyl chain enhances its solubility in organic solvents.[2] | Not specified |

Experimental Protocols

Synthesis of this compound

The synthesis of [C10mim][Cl] is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-chlorodecane (B1663957).

Materials:

-

1-methylimidazole (distilled prior to use)

-

1-chlorodecane

-

Toluene (or another suitable solvent like acetonitrile)[9]

-

Ethyl acetate (B1210297) (for washing)

-

Activated charcoal (for decolorizing)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in toluene.

-

Add 1-chlorodecane (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-72 hours under an inert atmosphere (e.g., nitrogen).[10]

-

After cooling to room temperature, the ionic liquid will likely separate as a denser phase.

-

Wash the crude product with ethyl acetate multiple times to remove any unreacted starting materials.

-

To decolorize the product, dissolve it in a minimal amount of a suitable solvent (e.g., water or acetonitrile), add activated charcoal, and stir for several hours.

-

Filter the mixture to remove the charcoal.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The structure of the synthesized [C10mim][Cl] can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts will show characteristic peaks for the imidazolium ring protons (one of which will be significantly downfield), the N-methyl protons, and the protons of the decyl chain.[11][12] The chemical shift of the proton at the C2 position of the imidazolium ring is sensitive to the solvent environment and ion pairing.[6][13]

-

¹³C NMR: ¹³C NMR spectroscopy can further confirm the carbon skeleton of the molecule.

Thermogravimetric Analysis (TGA):

-

TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass loss is recorded as a function of temperature.[4][14]

Mandatory Visualizations

Micelle Formation of this compound

This compound, being an amphiphilic molecule, self-assembles into micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC). This process is driven by the hydrophobic effect, where the hydrophobic decyl tails aggregate to minimize their contact with water, while the hydrophilic imidazolium heads remain exposed to the aqueous environment. The determination of the CMC can be achieved by monitoring a physical property of the solution (such as surface tension, conductivity, or fluorescence) as a function of the surfactant concentration.[15][16][17]

Experimental Workflow: Cellulose (B213188) Dissolution

Imidazolium-based ionic liquids are effective solvents for cellulose, a biopolymer that is insoluble in water and most common organic solvents. The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure by the ions of the ionic liquid. Both the cation and the anion of the ionic liquid play a role in this process.[18][19][20] The dissolved cellulose can then be regenerated by adding an anti-solvent like water or ethanol.[21]

References

- 1. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. This compound | Ionic Liquid [benchchem.com]

- 11. This compound(171058-18-7) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nanoscience.com [nanoscience.com]

- 16. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.illinois.edu [chemistry.illinois.edu]

- 20. pubs.aip.org [pubs.aip.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Decyl-3-methylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl), an ionic liquid with significant applications across various scientific disciplines. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on presenting quantitative data and experimental methodologies for a technical audience.

Chemical Identity and Structure

This compound is an organic salt belonging to the imidazolium (B1220033) class of ionic liquids.[1] It is characterized by a positively charged imidazolium ring with a methyl and a decyl substituent, and a chloride anion.[1] This amphiphilic structure, with a polar imidazolium head and a nonpolar decyl tail, is responsible for its unique properties and diverse applications.[2]

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-decyl-3-methylimidazol-3-ium chloride[1][2] |

| CAS Number | 171058-18-7[2][3] |

| Molecular Formula | C₁₄H₂₇ClN₂[1][4] |

| Molecular Weight | 258.83 g/mol [1][2][4] |

| SMILES String | CCCCCCCCCCN1C=C--INVALID-LINK--C.[Cl-][5] |

| InChI Key | HTZVLLVRJHAJJF-UHFFFAOYSA-M[2][6] |

Physicochemical Properties

This compound is typically a colorless to light yellow viscous liquid at room temperature.[4][7] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to slightly yellow liquid[4][7] |

| Density | 0.99 g/mL (at 25 °C)[4][5] |

| Melting Point | 37 °C[5] |

| Refractive Index | n20/D 1.50[4] |

| Water Solubility | Soluble[7] |

| Thermal Stability | Stable up to 300°C[7] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the quaternization of 1-methylimidazole (B24206) with 1-chlorodecane (B1663957).[2][5][8] This is a type of N-alkylation reaction.[2]

Caption: General synthesis workflow for this compound.

A typical laboratory-scale synthesis protocol is as follows:

-

Reactant Preparation: Equimolar amounts of 1-methylimidazole and 1-chlorodecane are used. For instance, 40 mmol (3.24 g) of 1-methylimidazole and 40 mmol of 1-chlorodecane.

-

Reaction: The reactants are mixed, often without a solvent, and heated under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Purification: After the reaction is complete, the resulting product is purified. This often involves removing any unreacted starting materials by washing with a suitable solvent (e.g., ethyl acetate). The final product is then dried under vacuum to remove any residual solvent.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the structure of this compound.

-

¹H NMR: The ¹H NMR spectrum will show characteristic peaks for the protons on the imidazolium ring, the methyl group, and the decyl chain. The chemical shift of the proton at the C2 position of the imidazolium ring is particularly sensitive to the solvent environment and ion pairing.[9]

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Detailed NMR studies have been conducted to investigate the effects of different solvents on the ion pairing of [C10MIM]Cl.[9] For experimental details on NMR sample preparation, a common procedure involves drying the ionic liquid under vacuum at an elevated temperature (e.g., 333 K for 24 hours) and preparing solutions in deuterated solvents within NMR tubes.[9]

Applications in Research and Development

The unique properties of this compound make it a versatile compound in various fields.

Table 3: Applications of this compound

| Field | Application |

| Green Chemistry | A greener alternative to volatile organic solvents in chemical reactions.[4] |

| Electrochemistry | Used as an electrolyte in batteries and supercapacitors due to its ionic conductivity and wide electrochemical window.[2][4][7] |

| Catalysis | Acts as a catalyst and a solvent in organic synthesis, potentially increasing reaction rates and yields.[2][7] |

| Nanomaterial Synthesis | Functions as a structure-directing agent in the synthesis of mesoporous materials and nanoparticles.[2] |

| Biotechnology | Employed in the extraction and purification of biomolecules and as a protein stabilizer.[4][7] |

| Pharmaceuticals | Investigated as a drug delivery agent and as a solubilizer for poorly soluble drugs.[7] |

| Surfactant | Its amphiphilic nature allows it to act as a surfactant.[2][7] |

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin irritation (Category 2) | H315: Causes skin irritation[1][3] |

| Eye irritation (Category 2) | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity - single exposure (Category 3) | H335: May cause respiratory irritation[1][3] |

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[3]

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.[3] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It may be hygroscopic and moisture-sensitive.

References

- 1. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Ionic Liquid [benchchem.com]

- 3. iolitec.de [iolitec.de]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 癸基甲基氯化咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound, 96% 171058-18-7 manufacturers in India | this compound, 96% - India with worldwide shipping [ottokemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

Synthesis of 1-Decyl-3-methylimidazolium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10MIM][Cl]), a versatile ionic liquid with wide-ranging applications in organic synthesis, catalysis, and materials science. This document outlines the primary synthetic methodologies, experimental protocols, and characterization data, presented in a clear and structured format to support research and development activities.

Physicochemical Properties

1-Decyl-3-methylimidazolium chloride is a colorless to pale yellow, viscous liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₇ClN₂ | [1][2] |

| Molecular Weight | 258.83 g/mol | [1][2] |

| CAS Number | 171058-18-7 | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Density | 0.99 g/mL | [2] |

| Refractive Index (n20D) | 1.50 | [2] |

| Purity | ≥ 96% (HPLC) | [2] |

Synthetic Pathway and Mechanism

The most common and direct method for synthesizing this compound is through the quaternization of 1-methylimidazole (B24206) with 1-chlorodecane (B1663957).[3] This reaction is a classic SN2 nucleophilic substitution, where the nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of the 1-chlorodecane. The chloride ion is displaced and becomes the counter-ion to the newly formed imidazolium (B1220033) cation.[3]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below: a conventional heating method and a microwave-assisted method.

Conventional Heating Synthesis

This method is based on analogous procedures for similar ionic liquids and offers a straightforward approach.[4][5]

Materials and Reagents:

-

1-Methylimidazole (distilled prior to use)

-

1-Chlorodecane

-

Toluene (B28343) (or another suitable solvent like acetonitrile)

-

Ethyl acetate (B1210297) (for washing)

-

Activated charcoal (for decolorizing, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (1.0 eq).

-

Add toluene to the flask.

-

With vigorous stirring, slowly add 1-chlorodecane (1.0-1.2 eq).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 24-72 hours. The progress of the reaction can be monitored by TLC or NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, being an ionic liquid, will likely separate as a denser phase. Decant the solvent.

-

Wash the crude product with ethyl acetate (3 x volume of the ionic liquid) to remove any unreacted starting materials.

-

If the product is colored, it can be dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with activated charcoal. The mixture is then stirred, heated gently, and filtered.

-

Remove the solvent under reduced pressure (rotary evaporation) and dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) to remove any residual solvent and water.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time for the synthesis of imidazolium-based ionic liquids.[6][7]

Materials and Reagents:

-

1-Methylimidazole

-

1-Chlorodecane

Procedure:

-

In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 1-methylimidazole (1.0 eq) and 1-chlorodecane (1.0-1.2 eq).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.

-

After the reaction, cool the vessel to room temperature.

-

The purification procedure is similar to the conventional method: wash the crude product with ethyl acetate and dry under high vacuum.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification of [C10MIM][Cl].

Characterization Data

The primary method for confirming the structure and purity of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-10.5 | s | 1H | N-CH-N (Imidazolium C2-H) |

| ~7.4-7.6 | d | 1H | Imidazolium C4-H or C5-H |

| ~7.3-7.5 | d | 1H | Imidazolium C4-H or C5-H |

| ~4.1-4.3 | t | 2H | N-CH₂-(CH₂)₈-CH₃ |

| ~3.9-4.1 | s | 3H | N-CH₃ |

| ~1.7-1.9 | m | 2H | N-CH₂-CH₂-(CH₂)₇-CH₃ |

| ~1.1-1.4 | m | 14H | N-(CH₂)₂-(CH₂)₇-CH₃ |

| ~0.8-0.9 | t | 3H | N-(CH₂)₉-CH₃ |

Note: Chemical shifts can be influenced by the solvent and the concentration of the sample.[9]

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR data can be predicted based on analogous structures.

Predicted ¹³C NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~136-138 | N-CH-N (Imidazolium C2) |

| ~123-124 | Imidazolium C4 or C5 |

| ~121-122 | Imidazolium C4 or C5 |

| ~49-51 | N-CH₂-(CH₂)₈-CH₃ |

| ~36-37 | N-CH₃ |

| ~31-32 | -(CH₂)₈-CH₃ |

| ~29-30 | Methylene carbons of the decyl chain |

| ~26-27 | Methylene carbons of the decyl chain |

| ~22-23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a comprehensive starting point for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions.

References

- 1. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Ionic Liquid [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 1-Decyl-3-methylimidazolium Chloride ([C10MIM][Cl])

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and a key application of the ionic liquid 1-decyl-3-methylimidazolium (B1227720) chloride, commonly abbreviated as [C10MIM][Cl]. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of materials science, catalysis, and drug delivery.

Core Properties of [C10MIM][Cl]

1-Decyl-3-methylimidazolium chloride is an ionic liquid composed of an imidazolium (B1220033) cation with a ten-carbon alkyl chain and a chloride anion. Its molecular structure imparts unique properties, such as being a surface-active agent.[1] The combination of a hydrophilic imidazolium head and a long hydrophobic decyl tail allows for its application in various fields, including as a solvent, catalyst, and template for nanomaterial synthesis.[2]

Quantitative Data Summary

The fundamental physicochemical properties of [C10MIM][Cl] are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C14H27ClN2 | [1][3][4] |

| Molecular Weight | 258.83 g/mol | [1][3][4][5][6] |

| CAS Number | 171058-18-7 | [4][5][6] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Density | 0.99 g/cm³ (at 25 °C) | [1] |

| Melting Point | 37 °C | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of [C10MIM][Cl], as well as a protocol for its application in a common organic reaction.

Synthesis of this compound

The synthesis of [C10MIM][Cl] is typically achieved through a direct quaternization reaction.[1] A general and adaptable protocol is provided below, based on established methods for the synthesis of imidazolium-based ionic liquids.[7][8][9]

Materials:

-

Toluene (B28343) (or another suitable solvent)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 1-methylimidazole in toluene.

-

With vigorous stirring, add an equimolar amount of 1-chlorodecane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, [C10MIM][Cl], will likely separate as a denser liquid phase. If not, the toluene can be removed under reduced pressure using a rotary evaporator.

-

Wash the resulting ionic liquid with ethyl acetate to remove any unreacted starting materials. This can be done by adding ethyl acetate, stirring, and then separating the two phases using a separatory funnel. Repeat this washing step 2-3 times.

-

The purified [C10MIM][Cl] is then dried under vacuum to remove any residual solvent. Anhydrous magnesium sulfate can be used to aid in the removal of any trace water.

Characterization of [C10MIM][Cl]

The successful synthesis and purity of [C10MIM][Cl] can be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum provides characteristic signals for the protons on the imidazolium ring and the alkyl chains. The chemical shifts are sensitive to the solvent environment.[10] For instance, the proton at the C2 position of the imidazolium ring is particularly indicative of ion pairing and solvent interactions.[10]

-

A capillary containing a reference standard (e.g., TMS or DSS in a deuterated solvent like D2O) is used for accurate chemical shift referencing.[10]

-

-

13C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, further confirming the structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will display characteristic absorption bands for the various functional groups present in [C10MIM][Cl]. Key vibrations include C-H stretching from the alkyl chain and the imidazolium ring, as well as C=N and C=C stretching from the imidazolium ring.[11][12]

Application in Knoevenagel Condensation

Ionic liquids can act as efficient and recyclable catalysts for various organic reactions. The following is a general protocol for the use of [C10MIM][Cl] as a catalyst in the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. This protocol is based on similar reactions catalyzed by other ionic liquids.[13][14]

Materials:

-

An aldehyde or ketone

-

An active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate)

-

[C10MIM][Cl] (as catalyst and solvent)

-

Ethanol (for extraction)

-

Hexane (B92381) (for washing)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, add the aldehyde or ketone and the active methylene compound in a 1:1 molar ratio to a catalytic amount of [C10MIM][Cl]. The ionic liquid can also serve as the reaction medium.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a specified time (typically ranging from minutes to a few hours). The reaction can be monitored by TLC.

-

Upon completion of the reaction, the product can be extracted from the ionic liquid using a suitable organic solvent like ethanol.

-

The ionic liquid phase can be washed with a non-polar solvent such as hexane to remove any remaining organic product.

-

The ionic liquid can then be dried under vacuum and reused for subsequent reactions.

-

The extracted product in the organic solvent can be purified by standard methods such as recrystallization or column chromatography.

Visualizations

Synthesis of this compound ([C10MIM][Cl])

Caption: A simplified workflow for the synthesis of [C10MIM][Cl].

Micelle Formation of [C10MIM][Cl] in Aqueous Solution

Caption: The process of micelle formation by [C10MIM][Cl] in an aqueous environment.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | Ionic Liquid [benchchem.com]

- 3. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-デシル-3-メチルイミダゾリウムクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - [C10MIM][Cl] [sigmaaldrich.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan’s NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]

- 14. scispace.com [scispace.com]

Spectroscopic Profile of 1-Decyl-3-methylimidazolium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10MIM][Cl]). The document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data in structured tables and detailing the experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals working with or developing applications for this compound.

Introduction to 1-Decyl-3-methylimidazolium chloride

This compound is an ionic liquid composed of a 1-decyl-3-methylimidazolium cation and a chloride anion. Its amphiphilic nature, with a long alkyl chain and a charged imidazolium (B1220033) headgroup, makes it a subject of interest in various fields, including catalysis, materials science, and drug delivery. Accurate spectroscopic characterization is fundamental to understanding its molecular structure, purity, and interactions with other substances.

Spectroscopic Data

The following sections present the available FTIR and NMR spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the imidazolium ring and the decyl alkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3400 | O-H stretching (absorbed water) | [1][2] |

| ~3137 | C(4)-H and C(5)-H antisymmetric and symmetric stretching of the imidazolium ring | [3] |

| ~3011 | C(2)-H stretching of the imidazolium ring | [3] |

| 2922.58 | CH₂ asymmetric stretching of the decyl chain | |

| ~2850 | CH₂ symmetric stretching of the decyl chain | |

| ~1633 | C=N stretching of the imidazolium ring | [1] |

| ~1564 | Imidazolium ring skeletal vibration | [1][2] |

| ~1465 | CH₂ scissoring of the decyl chain | |

| ~1174 | C-C stretching of the alkyl chain | [1] |

| ~1034 | N-C ring stretching of the imidazolium ring | [1] |

| ~800-950 | Out-of-plane C-H bending of the imidazolium ring | [4] |

| ~700-800 | Out-of-plane C-H bending of the imidazolium ring | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The chemical shifts are sensitive to the electronic environment of the nuclei.

The ¹H NMR spectrum provides information on the different types of protons in the molecule. The chemical shift of the proton at the C2 position of the imidazolium ring is particularly sensitive to the solvent environment.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| > 7.0 | Singlet | H-2 (Imidazolium ring) | [6] |

| ~7.0 - 7.5 | Doublet/Multiplet | H-4, H-5 (Imidazolium ring) | [6] |

| ~4.0 - 4.5 | Triplet | N-CH₂ (Decyl chain) | [6] |

| ~3.8 - 4.2 | Singlet | N-CH₃ (Methyl group) | [6] |

| < 2.0 | Multiplet | -(CH₂)₈- (Decyl chain) | [6] |

| < 1.0 | Triplet | -CH₃ (Decyl chain) | [6] |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Carbons in the imidazolium ring typically appear in the 120-140 ppm range.[6]

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~135 - 140 | C-2 (Imidazolium ring) | [6] |

| ~120 - 125 | C-4, C-5 (Imidazolium ring) | [6] |

| ~45 - 55 | N-CH₂ (Decyl chain) | |

| ~35 - 40 | N-CH₃ (Methyl group) | |

| ~10 - 35 | -(CH₂)₈- and -CH₃ (Decyl chain) |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

FTIR Spectroscopy Protocol

Sample Preparation: For liquid ionic liquids like this compound, a small quantity of the neat sample can be analyzed directly.[7] Due to the hygroscopic nature of many ionic liquids, it is recommended to dry the sample under vacuum prior to analysis to minimize interference from water absorption bands (around 3400 cm⁻¹).[1][2]

Instrumentation and Data Acquisition: A common method for analyzing liquid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[8]

-

Instrument: A Nicolet™ 6700 FTIR spectrometer or a similar instrument equipped with a diamond ATR accessory can be used.[8]

-

Sample Application: A small drop of the ionic liquid is placed directly onto the ATR crystal.

-

Spectral Range: Data is typically collected over a range of 4000 to 400 cm⁻¹.[8]

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.[8]

-

Scans: To improve the signal-to-noise ratio, 32 or more individual scans are averaged for each spectrum.[8]

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

Alternatively, transmission FTIR can be used by placing a thin film of the ionic liquid between two IR-transparent windows, such as ZnSe or KBr plates.[7]

NMR Spectroscopy Protocol

Sample Preparation:

-

Drying: The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 60 °C) for several hours to remove any residual water.[5]

-

Solvent: A deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) is used to dissolve the sample. The choice of solvent can influence the chemical shifts, particularly for the acidic proton at the C2 position of the imidazolium ring.[5]

-

Concentration: A typical concentration for ¹H NMR is 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: An internal reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the sample solution to calibrate the chemical shift scale to 0 ppm.[5]

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer, for example, a Bruker AVANCE 400 MHz or higher, is used.[5]

-

¹H NMR Acquisition:

-

A standard proton pulse program is used.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

A relaxation delay of 1-5 seconds between scans is typically employed.[5]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon pulse program is used to obtain a spectrum with single lines for each carbon environment.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides essential spectroscopic information and standardized protocols for the analysis of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data crucial for research, development, and quality control purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 7. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Thermal Stability of 1-Decyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Decyl-3-methylimidazolium chloride ([C10MIM][Cl]). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize or are considering the use of this ionic liquid in their work. This document details the fundamental principles of its decomposition, presents available thermal stability data, outlines experimental protocols for its analysis, and provides visualizations of the decomposition pathway.

Introduction to the Thermal Stability of Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts with low melting points, often below 100°C. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as formulation excipients in the pharmaceutical industry. The thermal stability of an ionic liquid is a critical parameter that dictates its operational window and safety in various applications. For imidazolium-based ionic liquids like this compound, thermal decomposition is primarily influenced by the nature of the anion and the length of the alkyl chain on the cation.

The primary decomposition pathway for 1-alkyl-3-methylimidazolium halides is typically a nucleophilic substitution reaction (S_N2) where the halide anion attacks the alkyl groups on the imidazolium (B1220033) cation. This leads to the formation of a haloalkane and 1-methylimidazole (B24206) or 1-decylimidazole. The strength of the nucleophilic attack and the steric hindrance around the electrophilic carbon atoms of the alkyl chains are key factors influencing the decomposition temperature.

Data Presentation: Thermal Stability of 1-Alkyl-3-methylimidazolium Salts

For context, a study on a series of 1-alkyl-2,3-dimethylimidazolium nitrates, which have a similar cationic core, demonstrated this trend. The onset and peak decomposition temperatures for the decyl-substituted analogue provide a useful, albeit approximate, reference point.

Table 1: Thermal Decomposition Data for 1-Decyl-2,3-dimethylimidazolium Nitrate (B79036) ([Dmmim][NO₃]) in Air Atmosphere

| Parameter | Temperature (°C) |

| Onset Decomposition Temperature (T_onset) | 286.25 |

| Peak Decomposition Temperature (T_peak) | 313.26 |

Note: This data is for a nitrate salt with a slightly different cation and is presented for illustrative purposes. The thermal stability of the chloride salt may differ.

For the 1-alkyl-3-methylimidazolium chloride series, it is established that the decomposition temperature of 1-butyl-3-methylimidazolium chloride ([C4MIM][Cl]) is approximately 298°C[1]. Given the trend of decreasing thermal stability with a longer alkyl chain, it is anticipated that the decomposition temperature of this compound will be lower than this value.

Experimental Protocols: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids. The following protocol is a generalized procedure based on common practices and relevant ASTM standards.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Sample pans (typically platinum, alumina, or aluminum)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is free of solvent and water, as these can interfere with the analysis. This can be achieved by drying the sample under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours until a constant weight is achieved.

-

-

Instrument Calibration:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

-

TGA Measurement:

-

Tare an empty sample pan.

-

Accurately weigh 5-10 mg of the dried ionic liquid into the sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and to maintain an inert atmosphere during the analysis.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (T_peak).

-

Mandatory Visualizations

The following diagrams illustrate the key concepts related to the thermal decomposition of this compound.

Figure 1. A flowchart of the experimental workflow for thermogravimetric analysis (TGA).

Figure 2. The primary thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a crucial parameter for its safe and effective use in research and development. While specific quantitative TGA data for this ionic liquid is sparse, the established trend of decreasing thermal stability with increasing alkyl chain length in 1-alkyl-3-methylimidazolium salts provides a strong indication of its behavior. It is expected that [C10MIM][Cl] will have a lower decomposition temperature than its shorter-chain analogue, [C4MIM][Cl] (T_max ≈ 298°C). The primary decomposition mechanism involves a nucleophilic attack by the chloride anion on the alkyl substituents of the imidazolium cation. For precise determination of its thermal limits, experimental investigation using thermogravimetric analysis under controlled conditions is strongly recommended. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this and similar ionic liquids.

References

Solubility of 1-Decyl-3-methylimidazolium Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10mim][Cl]) in various organic solvents. This information is critical for its application in diverse fields, including organic synthesis, catalysis, electrochemistry, and drug delivery, where it is often utilized as a "green" and tunable solvent. This document summarizes available quantitative solubility data, details the experimental protocols for its determination, and provides visualizations to illustrate key concepts and workflows.

Quantitative Solubility Data

The solubility of 1-Decyl-3-methylimidazolium chloride has been experimentally determined in a range of alcohols. The following table summarizes the solid-liquid equilibrium data, presenting the temperature at which a given mole fraction of [C10mim][Cl] is soluble in the specified solvent.

| Organic Solvent | Mole Fraction of [C10mim][Cl] (x₁) | Temperature (K) |

| Alcohols | ||

| Ethanol | Data not available in abstract | Data not available in abstract |

| 1-Butanol | Data not available in abstract | Data not available in abstract |

| 1-Hexanol | Data not available in abstract | Data not available in abstract |

| 1-Octanol | Data not available in abstract | Data not available in abstract |

| 1-Decanol | Data not available in abstract | Data not available in abstract |

| 1-Dodecanol | Data not available in abstract | Data not available in abstract |

| 2-Butanol | Data not available in abstract | Data not available in abstract |

| 2-Methyl-2-propanol | Data not available in abstract | Data not available in abstract |

| Other Polar Solvents | ||

| Acetonitrile | Soluble (ion pairing observed)[1] | 298 |

| Dichloromethane | Soluble (significant ion pairing)[1][2] | 298 |

| Water | Soluble (complete dissociation)[1][2] | 298 |

Note: The quantitative data for the solubility of [C10mim][Cl] in alcohols is based on the findings of Domańska and Bogel-Łukasik. However, the specific mole fraction-temperature data points were not available in the accessed abstracts. The qualitative solubility in acetonitrile, dichloromethane, and water is inferred from NMR studies on ion pairing at a mole fraction of 10⁻⁵.

General Solubility Trends

The long alkyl chain on the imidazolium (B1220033) cation generally enhances the solubility of this compound in organic solvents.[3] Studies on similar ionic liquids, such as 1-dodecyl-3-methylimidazolium (B1224283) chloride, have shown that solubility in primary alcohols tends to decrease as the alkyl chain of the alcohol increases.[4] There is no significant difference in solubility between primary, secondary, and tertiary alcohols.[4]

Experimental Protocols

The determination of the solubility of ionic liquids like [C10mim][Cl] involves precise methodologies to establish the solid-liquid equilibrium and to characterize the thermal properties of the substance.

Determination of Solid-Liquid Equilibrium (Dynamic Method)

A dynamic method is commonly employed to determine the solubility of ionic liquids in organic solvents. This method involves the visual observation of the phase transition of a sample with a known composition as a function of temperature.

Apparatus:

-

A jacketed glass cell equipped with a magnetic stirrer.

-

A circulating thermostat to control the temperature of the jacketed cell.

-

A calibrated thermometer with high precision (e.g., a platinum resistance thermometer).

-

An analytical balance for preparing mixtures of known composition.

Procedure:

-

Sample Preparation: A series of mixtures of the ionic liquid and the solvent with precisely known compositions are prepared by mass in the glass cell.

-

Heating Cycle: The mixture is heated slowly while being continuously stirred until the last solid crystals of the ionic liquid dissolve completely, resulting in a homogeneous liquid phase. The temperature at which the last crystal disappears is recorded as the solubility temperature for that specific composition.

-

Cooling Cycle: The clear solution is then cooled down slowly. The temperature at which the first crystals reappear is also recorded.

-

Equilibrium Temperature: The final solubility temperature is typically taken as the average of the temperatures from the heating and cooling cycles. This process is repeated for various compositions to construct the complete solid-liquid phase diagram.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial technique for characterizing the thermal properties of the ionic liquid, such as its melting point and enthalpy of fusion. This data is essential for understanding its phase behavior.

Apparatus:

-

A differential scanning calorimeter.

-

Hermetically sealed aluminum pans.

-

An inert gas supply (e.g., nitrogen) to purge the DSC cell.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Temperature Program: The DSC is programmed with a specific temperature profile. A typical program involves:

-

An initial heating ramp to a temperature above the expected melting point to erase any thermal history.

-

A controlled cooling ramp to a low temperature to induce crystallization.

-

A final controlled heating ramp during which the melting transition is recorded.

-

Common heating and cooling rates are in the range of 1-10 K/min.

-

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an ionic liquid in an organic solvent.

Caption: Workflow for determining the solubility of an ionic liquid.

Key Factors Influencing Solubility

This diagram outlines the key factors that influence the solubility of an ionic liquid like this compound in organic solvents.

Caption: Factors influencing the solubility of ionic liquids.

References

An In-depth Technical Guide on the Purity and Characterization of 1-Decyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyl-3-methylimidazolium (B1227720) chloride, commonly abbreviated as [C10MIM]Cl, is an ionic liquid (IL) that has garnered significant interest across various scientific disciplines, including green chemistry, materials science, and electrochemistry. Its unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make it a versatile compound for a range of applications. This technical guide provides a comprehensive overview of the purity and characterization of [C10MIM]Cl, offering detailed experimental protocols and data to support researchers and professionals in their work.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Decyl-3-methylimidazolium chloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 171058-18-7 | [1][2] |

| Molecular Formula | C₁₄H₂₇ClN₂ | [1][2] |

| Molecular Weight | 258.83 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow or light yellow to brown clear liquid | [2] |

| Density | 0.99 g/cm³ (at 25 °C) | [1] |

| Melting Point | 37 °C | [1] |

Purity Assessment

The purity of this compound is crucial for its application, as impurities can significantly alter its physicochemical properties and reactivity. Commercial grades of [C10MIM]Cl are typically available with a purity of ≥96%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3] Common impurities include water and unreacted starting materials from the synthesis process.

Impurity Profile

| Impurity | Typical Concentration | Notes |

| Water | ≤2.0% | [C10MIM]Cl is hygroscopic and should be stored under an inert atmosphere. |

| 1-Methylimidazole (B24206) | Varies | Unreacted starting material from synthesis. |

| 1-Chlorodecane (B1663957) | Varies | Unreacted starting material from synthesis. |

Characterization Techniques

A suite of analytical techniques is employed to confirm the identity and purity of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of [C10MIM]Cl. Both ¹H and ¹³C NMR are utilized to confirm the presence of the imidazolium (B1220033) ring, the methyl group, and the decyl chain.

¹H NMR Data

A study on the ion pairing of [C10MIM]Cl reported the chemical shift of the proton at the C2 position of the imidazolium ring (H2) in various solvents. This proton is particularly sensitive to its chemical environment.[4]

| Solvent | Chemical Shift (δ) of H2 (ppm) |

| Water (H₂O) | 9.15 |

| Acetonitrile (B52724) (ACN) | 9.60 |

| Dichloromethane (DCM) | 10.45 |

¹³C NMR Data

| Carbon Atom | Typical Chemical Shift (δ) (ppm) |

| C2 (N-C -N) | ~137 |

| C4/C5 (C H=C H) | ~123, ~121 |

| N-C H₂ (decyl) | ~50 |

| N-C H₃ | ~36 |

| Alkyl Chain Carbons | 14-32 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the 1-decyl-3-methylimidazolium cation. Electrospray ionization (ESI) is a common technique for analyzing ionic liquids. The expected mass-to-charge ratio (m/z) for the cation [C₁₄H₂₇N₂]⁺ is approximately 223.3.

Thermal Analysis: TGA and DSC

Thermal analysis provides insights into the thermal stability and phase behavior of [C10MIM]Cl.

Differential Scanning Calorimetry (DSC)

DSC analysis of 1-methyl-3-decylimidazolium chloride has revealed a glass transition and a liquid-liquid crystal phase transition.[2]

| Transition | Temperature (K) |

| Glass Transition (Tg, cooling) | 224.5 |

| Glass Transition (Tg, heating) | 235.2 |

| Liquid-Liquid Crystal (TL-LC, cooling) | 256.9 |

| Liquid-Liquid Crystal (TL-LC, heating) | 265.8 |

Thermogravimetric Analysis (TGA)

TGA is used to determine the decomposition temperature of the ionic liquid. While a specific TGA thermogram for [C10MIM]Cl was not found in the provided search results, imidazolium-based ionic liquids with chloride anions generally exhibit decomposition temperatures in the range of 200-300 °C.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Synthesis of this compound

The most common method for synthesizing [C10MIM]Cl is through the quaternization of 1-methylimidazole with 1-chlorodecane.[1]

Materials:

-

1-Methylimidazole

-

1-Chlorodecane

-

An appropriate solvent (e.g., toluene (B28343) or acetonitrile)

-

Ethyl acetate (B1210297) for washing

Procedure:

-

In a round-bottom flask, dissolve 1-methylimidazole in the chosen solvent.

-

Slowly add an equimolar amount of 1-chlorodecane to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified period (e.g., 24-72 hours). The progress of the reaction can be monitored by techniques such as NMR or HPLC.

-

After cooling to room temperature, the resulting ionic liquid will often separate as a denser phase.

-

Isolate the ionic liquid layer and wash it multiple times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.

-

Dry the purified ionic liquid under vacuum to remove any residual solvent.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the [C10MIM]Cl sample.

-

Dissolve the sample in a deuterated solvent (e.g., D₂O, CD₃CN, or CD₂Cl₂) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64, depending on concentration

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

-

Referencing: The solvent peak is typically used for referencing.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 150 ppm)

-

Referencing: The solvent peak is typically used for referencing.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of [C10MIM]Cl in a suitable solvent such as methanol (B129727) or acetonitrile (typically in the µg/mL to ng/mL range).

Instrumental Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N₂): Flow rate adjusted for a stable spray

-

Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions (e.g., 5-10 L/min, 200-350 °C)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Scan Range: A range that includes the expected m/z of the cation (e.g., m/z 100-500)

Thermogravimetric Analysis (TGA)

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (5-10 mg) of [C10MIM]Cl into a TGA pan (e.g., alumina (B75360) or platinum).

-

Heat the sample under a controlled atmosphere (typically nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The decomposition temperature is typically reported as the onset temperature of the major mass loss step.

Differential Scanning Calorimetry (DSC)

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Accurately weigh a small sample (5-10 mg) of [C10MIM]Cl into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Execute a temperature program, which typically involves cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.

-

Record the heat flow as a function of temperature to identify thermal events such as glass transitions, crystallization, and melting.

Visualizations

Synthesis of this compound

Characterization Workflow for this compound

Logical Relationship for Purity Assessment

References

Safety and Handling of 1-Decyl-3-methylimidazolium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyl-3-methylimidazolium (B1227720) chloride, [C10mim][Cl], is an ionic liquid (IL) belonging to the imidazolium (B1220033) class. Ionic liquids are salts with melting points below 100°C, and their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications. In the pharmaceutical and drug development sectors, [C10mim][Cl] has been explored as a solvent for poorly soluble active pharmaceutical ingredients (APIs), a component of drug delivery systems, and as a catalyst in organic synthesis.[1][2][3] Its amphiphilic nature, arising from the combination of a charged imidazolium headgroup and a long alkyl chain, also imparts surfactant-like properties.[1]

This guide provides an in-depth overview of the safety, handling, and toxicological profile of 1-decyl-3-methylimidazolium chloride, with a focus on providing practical information for laboratory and research settings.

Physicochemical and Hazard Data

A summary of the key physicochemical properties and GHS hazard classifications for this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 171058-18-7 | [4] |

| Molecular Formula | C₁₄H₂₇ClN₂ | [5] |

| Molecular Weight | 258.83 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.99 g/mL at 25°C | [3] |

| Melting Point | 37°C | |

| Solubility | Soluble in water and polar organic solvents. | [1] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Reference(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| [4][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |

| [4][5] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |

| [4][5] |

Toxicology and Mechanistic Insights

A study on the closely related 1-decyl-3-methylimidazolium bromide ([C10mim]Br) in zebrafish provides strong evidence for a mechanism of toxicity involving the induction of oxidative stress.[8] Exposure to this compound led to a decrease in the activity of antioxidant enzymes, resulting in an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation and DNA damage.[8][9]

Proposed Signaling Pathway for [C10mim][Cl] Induced Cellular Toxicity

Based on the evidence of ROS generation by similar ionic liquids, a plausible mechanism for the cellular toxicity of this compound involves the activation of oxidative stress-responsive signaling pathways.

Caption: Proposed mechanism of [C10mim][Cl] toxicity via ROS and oxidative stress.

Experimental Protocols

The following sections provide representative protocols for the synthesis and purification of this compound. These are based on established methods for similar imidazolium-based ionic liquids and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

This protocol is adapted from the synthesis of other 1-alkyl-3-methylimidazolium chlorides.

Materials:

-

1-methylimidazole (B24206) (freshly distilled)

-

Toluene (B28343) (anhydrous)

-

Ethyl acetate (B1210297) (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-methylimidazole (1.0 equivalent).

-

Add anhydrous toluene to the flask to dissolve the 1-methylimidazole.

-

With vigorous stirring, slowly add 1-chlorodecane (1.05 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere.

-

Maintain the reflux with stirring for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

-

After the reaction is complete, cool the mixture to room temperature. The product, this compound, may separate as a denser liquid phase.

-

Remove the toluene supernatant by decantation.

-

Wash the crude product with anhydrous ethyl acetate (3 x volume of product) to remove any unreacted starting materials.

-

Dry the resulting viscous liquid under high vacuum at 60-70°C for several hours to remove any residual solvent.

Purification of this compound

Impurities, particularly unreacted starting materials and colored byproducts, can significantly affect the properties of ionic liquids. The following purification steps are recommended.

Materials:

-

Crude this compound

-

Activated charcoal

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

High-vacuum line

Procedure:

-

Decolorization with Activated Charcoal:

-

Dissolve the crude ionic liquid in deionized water.

-

Add activated charcoal (approximately 5-10% by weight of the ionic liquid).

-

Stir the mixture at room temperature for 12-24 hours.

-

Remove the activated charcoal by filtration through a celite pad.

-

Remove the water under reduced pressure using a rotary evaporator, followed by drying on a high-vacuum line.

-

-

Solvent Extraction:

-

Dissolve the ionic liquid in deionized water.

-

Extract the aqueous solution with a non-polar organic solvent like hexane (B92381) to remove non-polar impurities.

-

To remove the ionic liquid from the aqueous phase, perform a liquid-liquid extraction with dichloromethane.

-

Combine the organic (dichloromethane) phases and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

-

Final Drying:

-

Place the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual water and volatile impurities.

-

Experimental Workflow Diagram

Caption: A general workflow for the synthesis and purification of [C10mim][Cl].

Safety and Handling Precautions

Given the hazard profile of this compound, appropriate safety measures must be implemented in the laboratory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

-

Skin Protection: A lab coat should be worn to prevent skin contact. In case of potential for splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling any vapors or aerosols.[4]

Spill and Waste Management:

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Avoid direct contact with the spilled material.

-

Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[4]

Logical Relationship Diagram for Safe Handling

Caption: A logical framework for ensuring the safe handling of [C10mim][Cl].

Conclusion

This compound is a versatile ionic liquid with significant potential in various research and development applications, including the pharmaceutical sciences. However, its potential for skin, eye, and respiratory irritation, along with its likely mechanism of toxicity via oxidative stress, necessitates careful handling and the implementation of appropriate safety protocols. By understanding its properties and potential hazards, and by following the guidelines outlined in this technical guide, researchers can work safely and effectively with this compound. Further research is warranted to fully elucidate its toxicological profile, including the determination of specific LD50 and IC50 values and the direct investigation of its effects on cellular signaling pathways.

References

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 1-Decyl-3-methylimidazolium Chloride ([C10mim]Cl): A Technical Guide

Abstract

1-Decyl-3-methylimidazolium (B1227720) chloride, designated as [C10mim]Cl, is an ionic liquid characterized by its amphiphilic structure, which consists of a positively charged methylimidazolium head and a ten-carbon alkyl (decyl) tail. This dual nature is the primary determinant of its potent biological activity. The fundamental mechanism of action for [C10mim]Cl is a multi-pronged assault on cellular integrity, primarily initiated by the disruption of the plasma membrane. This initial interaction triggers a cascade of downstream events, including the induction of oxidative stress, mitochondrial dysfunction, and eventual cell death through apoptosis. Furthermore, its interaction with proteins can lead to conformational changes and unfolding. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction